molecular formula C12H16F3OP B12525872 Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane CAS No. 675839-96-0

Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane

Cat. No.: B12525872
CAS No.: 675839-96-0
M. Wt: 264.22 g/mol
InChI Key: POBXRWNFOPGFOZ-UHFFFAOYSA-N
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Description

Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a trifluoromethyl group, a phenyl group, and a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane typically involves the reaction of 2,2,2-trifluoroacetophenone with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphane compounds. These products are valuable intermediates in organic synthesis and catalysis .

Scientific Research Applications

Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group contributes to its binding affinity with aromatic residues in proteins. The lambda5-phosphane core plays a crucial role in modulating its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, a phenyl group, and a lambda5-phosphane core. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and materials science .

Properties

CAS No.

675839-96-0

Molecular Formula

C12H16F3OP

Molecular Weight

264.22 g/mol

IUPAC Name

(1-diethylphosphoryl-2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C12H16F3OP/c1-3-17(16,4-2)11(12(13,14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

POBXRWNFOPGFOZ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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